![molecular formula C17H18N2O2S B11106026 O-{4-[(4-methylphenyl)carbamoyl]phenyl} dimethylcarbamothioate](/img/structure/B11106026.png)
O-{4-[(4-methylphenyl)carbamoyl]phenyl} dimethylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}-4-(4-TOLUIDINOCARBONYL)BENZENE is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a dimethylamino group, a carbothioyl group, and a toluidinocarbonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}-4-(4-TOLUIDINOCARBONYL)BENZENE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(4-TOLUIDINOCARBONYL)BENZENE: This intermediate can be synthesized by reacting 4-toluidine with phosgene under controlled conditions.
Introduction of the DIMETHYLAMINO group: The intermediate is then reacted with dimethylamine in the presence of a suitable catalyst to introduce the dimethylamino group.
Formation of the CARBOTHIOYL group: The final step involves the reaction of the intermediate with carbon disulfide and a base to form the carbothioyl group.
Industrial Production Methods
Industrial production of 1-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}-4-(4-TOLUIDINOCARBONYL)BENZENE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}-4-(4-TOLUIDINOCARBONYL)BENZENE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbothioyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}-4-(4-TOLUIDINOCARBONYL)BENZENE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}-4-(4-TOLUIDINOCARBONYL)BENZENE involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity, leading to various biochemical effects.
Modulate Signaling Pathways: The compound can interact with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
1-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}-4-(4-TOLUIDINOCARBONYL)BENZENE can be compared with other similar compounds, such as:
Methyl 2-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}-4-METHOXYBENZOATE: Similar in structure but with a methoxy group instead of a toluidinocarbonyl group.
1-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}-4-(4-METHYLBENZOYL)BENZENE: Similar in structure but with a methylbenzoyl group instead of a toluidinocarbonyl group.
Properties
Molecular Formula |
C17H18N2O2S |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
O-[4-[(4-methylphenyl)carbamoyl]phenyl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C17H18N2O2S/c1-12-4-8-14(9-5-12)18-16(20)13-6-10-15(11-7-13)21-17(22)19(2)3/h4-11H,1-3H3,(H,18,20) |
InChI Key |
FSBDAAKAFYIGAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=S)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({N'-[(E)-(2-Ethoxynaphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B11105946.png)
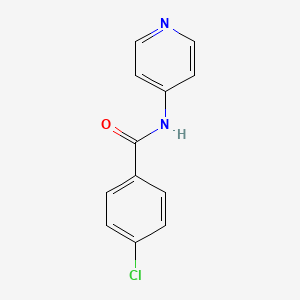
![N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-benzylacetamide](/img/structure/B11105972.png)
![N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11105980.png)
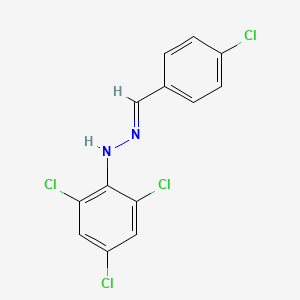
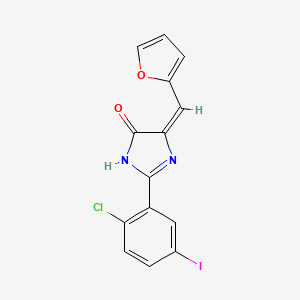
![4-[((E)-2-{2-[(3,4,5-Trimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2-furoate](/img/structure/B11106002.png)
![O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} dimethylcarbamothioate](/img/structure/B11106006.png)
![4-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]pyridine](/img/structure/B11106014.png)
![1-[4-(Decyloxy)phenyl]-3-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B11106018.png)
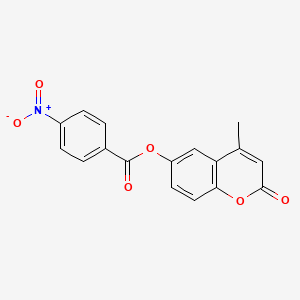
![4-chloro-3,5-dimethyl-2-{(E)-[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol](/img/structure/B11106021.png)
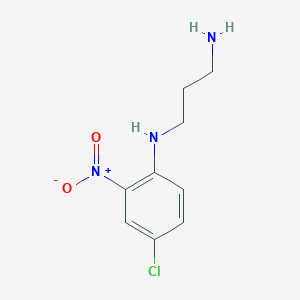
![N-(3,5-Dimethylphenyl)-3,4-dimethoxy-N-({N'-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11106039.png)
